Cas no 77809-89-3 (1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde,1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydroxy-1,1,4,11-tetramethyl-10-(2-methylpropyl)-,(1aR,4S,4aS,10R,11R,11aR,11bR)-rel-(-)- (9CI))

1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde,1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydroxy-1,1,4,11-tetramethyl-10-(2-methylpropyl)-,(1aR,4S,4aS,10R,11R,11aR,11bR)-rel-(-)- (9CI) structure
77809-89-3 structure
Nome do Produto:1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde,1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydroxy-1,1,4,11-tetramethyl-10-(2-methylpropyl)-,(1aR,4S,4aS,10R,11R,11aR,11bR)-rel-(-)- (9CI)
N.o CAS:77809-89-3
MF:C28H38O5
MW:454.59832906723
CID:571550
PubChem ID:5317276

1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde,1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydroxy-1,1,4,11-tetramethyl-10-(2-methylpropyl)-,(1aR,4S,4aS,10R,11R,11aR,11bR)-rel-(-)- (9CI) Propriedades químicas e físicas

Nomes e Identificadores

    • 1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde,1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydroxy-1,1,4,11-tetramethyl-10-(2-methylpropyl)-,(1aR,4S,4aS,10R,11R,11aR,11bR)-rel-(-)- (9CI)
    • 1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde,1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydr
    • 1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde,1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydroxy-1,1,4,11-tetramethyl-10-(2-methylpropyl)-,(1aa,4b,4aa,10b,11a,11ab,11ba)-(-)-
    • Euglobal V
    • Euglobal Ⅴ
    • 77809-89-3
    • 5,7-dihydroxy-10,13,13,17-tetramethyl-9-(2-methylpropyl)-2-oxapentacyclo[8.7.2.01,11.03,8.012,14]nonadeca-3,5,7-triene-4,6-dicarbaldehyde
    • CHEBI:175632
    • DTXSID201098256
    • 1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde, 1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydroxy-1,1,4,11-tetramethyl-10-(2-methylpropyl)-, (1aR,4S,4aS,10R,11R,11aR,11bR)-rel-(-)-
    • Inchi: 1S/C28H38O5/c1-14(2)11-19-20-23(32)16(12-29)22(31)17(13-30)24(20)33-28-10-9-27(19,6)25(28)21-18(26(21,4)5)8-7-15(28)3/h12-15,18-19,21,25,31-32H,7-11H2,1-6H3
    • Chave InChI: BIAFCXUFUQOOMP-UHFFFAOYSA-N
    • SMILES: CC12CCC3(C(CCC4C(C)(C)C4C13)C)OC1C(=C(O)C(C=O)=C(O)C=1C2CC(C)C)C=O

Propriedades Computadas

  • Massa Exacta: 454.27192431g/mol
  • Massa monoisotópica: 454.27192431g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 33
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 808
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 7
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 83.8Ų
  • XLogP3: 7.1

1H-4a,11-Ethanobenzo[b]cyclopropa[6,7]cyclohept[1,2-f]oxepin-6,8-dicarboxaldehyde,1a,2,3,4,10,11,11a,11b-octahydro-7,9-dihydroxy-1,1,4,11-tetramethyl-10-(2-methylpropyl)-,(1aR,4S,4aS,10R,11R,11aR,11bR)-rel-(-)- (9CI) Literatura Relacionada

Recomendar Artigos

Fornecedores recomendados
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
上海贤鼎生物科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
上海贤鼎生物科技有限公司
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hefei Zhongkesai High tech Materials Technology Co., Ltd